1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro group and the ethyl side chain.
The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones. The final step involves coupling the indole derivative with the pyrrolidine ring and the pyridine group, typically using peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors, including serotonin receptors, which can modulate various physiological processes . The compound may also inhibit certain enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-chloro-2-methylindole: A simpler indole derivative with a chloro substituent.
Pyrrolidine-2-carboxylic acid: A related pyrrolidine compound with a carboxylic acid group.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a pyridine group.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-4-5-19-18(10-16)14(11-24-19)6-8-26-13-15(9-20(26)27)21(28)25-12-17-3-1-2-7-23-17/h1-5,7,10-11,15,24H,6,8-9,12-13H2,(H,25,28) |
InChI Key |
MKOYYXPXNBFHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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